![molecular formula C25H30N2O5 B3025751 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)
2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Übersicht
Beschreibung
Quinapril-d5: ist eine deuterierte Form von Quinapril, einem Angiotensin-Converting-Enzym (ACE)-Hemmer. Quinapril-d5 wird hauptsächlich als interner Standard für die Quantifizierung von Quinapril mittels Gaschromatographie (GC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet . Quinapril selbst ist ein Prodrug, das im Körper in seine aktive Form, Quinaprilat, umgewandelt wird. Es wird häufig zur Behandlung von Bluthochdruck, Herzinsuffizienz und diabetischer Nephropathie eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Quinapril-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Quinaprilmolekül. Eine gängige Methode umfasst die Reaktion von (2S,4S)-2-(4-Methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-buttersäureethylester mit (3S)-1,2,3,4-Tetrahydro-isochinolin-3-carbonsäure-tert-butylester, um Quinapril-tert-butylester zu erhalten. Dieser Zwischenstoff wird dann mit einer Säure umgesetzt, um Quinapril oder ein Säureadditionssalz von Quinapril zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Quinapril-d5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung deuterierter Reagenzien und Lösungsmittel ist für die industrielle Synthese entscheidend, um die gewünschte Isotopenmarkierung zu erreichen .
Wissenschaftliche Forschungsanwendungen
Quinapril-d5 wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in folgenden Bereichen:
Analytische Chemie: Wird als interner Standard in GC und LC-MS zur Quantifizierung von Quinapril verwendet
Pharmakokinetik: Hilft bei der Untersuchung der pharmakokinetischen Eigenschaften von Quinapril, indem es eine stabile isotopische Referenz bereitstellt.
Herz-Kreislauf-Forschung: Wird in Studien im Zusammenhang mit Bluthochdruck, Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen eingesetzt.
Arzneimittelentwicklung: Unterstützt die Entwicklung und Validierung analytischer Methoden für neue Arzneimittelformulierungen.
Wirkmechanismus
Quinapril-d5 hemmt, wie Quinapril, das Angiotensin-Converting-Enzym (ACE). Dieses Enzym katalysiert die Umwandlung von Angiotensin I zu Angiotensin II, einem starken Vasokonstriktor. Durch die Hemmung von ACE reduziert Quinapril-d5 den Angiotensin-II-Spiegel, was zu einer Vasodilatation und einem niedrigeren Blutdruck führt . Das primäre molekulare Ziel ist das ACE-Enzym, und der Signalweg beinhaltet das Renin-Angiotensin-Aldosteron-System .
Wirkmechanismus
Quinapril-d5, like Quinapril, inhibits the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Quinapril-d5 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The primary molecular target is the ACE enzyme, and the pathway involves the renin-angiotensin-aldosterone system .
Biochemische Analyse
Biochemical Properties
Quinapril-d5, like its non-deuterated form, is expected to interact with ACE, an enzyme that catalyzes the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure . By inhibiting ACE, Quinapril-d5 reduces the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Cellular Effects
Quinapril-d5 is expected to exert similar cellular effects as Quinapril. It has been shown that Quinapril improves ventricular and endothelial function in patients with various cardiovascular disorders . These effects are mediated through the binding of quinaprilat, the active metabolite of Quinapril, to both tissue and plasma ACE . This binding inhibits the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and blood pressure .
Molecular Mechanism
The molecular mechanism of action of Quinapril-d5 involves the inhibition of ACE . By binding to ACE, Quinapril-d5 prevents the conversion of angiotensin I to angiotensin II . This leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure . The binding of Quinapril-d5 to ACE is likely to involve interactions with key amino acid residues within the active site of the enzyme .
Temporal Effects in Laboratory Settings
Based on the known properties of Quinapril, it can be inferred that the effects of Quinapril-d5 would be observed shortly after administration and would persist for a duration consistent with the pharmacokinetics of the drug .
Dosage Effects in Animal Models
The effects of Quinapril-d5 at different dosages in animal models have not been specifically studied. Studies on Quinapril have shown that its effects are dose-dependent . Higher doses of Quinapril result in a greater reduction in blood pressure, but may also increase the risk of adverse effects .
Metabolic Pathways
Quinapril-d5 is expected to undergo the same metabolic pathway as Quinapril. After absorption, Quinapril is rapidly de-esterified to quinaprilat, the active diacid metabolite . This conversion is likely to involve esterases and other enzymes present in the liver .
Transport and Distribution
Based on the properties of Quinapril, it can be inferred that Quinapril-d5 would be distributed throughout the body via the bloodstream, reaching tissues where ACE is present .
Subcellular Localization
Given that its target, ACE, is a membrane-bound enzyme, it is likely that Quinapril-d5 would localize to the cell membrane where it could interact with ACE .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinapril-d5 involves the incorporation of deuterium atoms into the Quinapril molecule. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to yield Quinapril or an acid addition salt of Quinapril .
Industrial Production Methods: Industrial production of Quinapril-d5 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the industrial synthesis to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Quinapril-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Quinapril-d5 kann hydrolysiert werden, um Quinaprilat-d5, den aktiven Metaboliten, zu bilden.
Cyclisierung: Quinapril-d5 kann eine Cyclisierung eingehen, um Diketopiperazin-Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wird typischerweise in wässrigen Lösungen unter sauren oder basischen Bedingungen durchgeführt.
Cyclisierung: Oft beinhaltet es Erhitzen unter Rückfluss mit geeigneten Katalysatoren.
Hauptprodukte:
Quinaprilat-d5: Wird durch Hydrolyse gebildet.
Diketopiperazin-Derivate: Werden durch Cyclisierung gebildet.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Einzigartigkeit von Quinapril-d5: Quinapril-d5 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Studien ermöglicht. Diese Isotopenmarkierung macht es besonders wertvoll in der pharmakokinetischen und pharmakodynamischen Forschung .
Eigenschaften
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1/i4D,5D,6D,9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRRTOADPPCHY-BNPIMZLHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


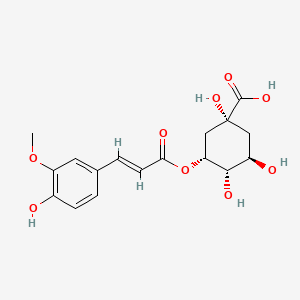
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)
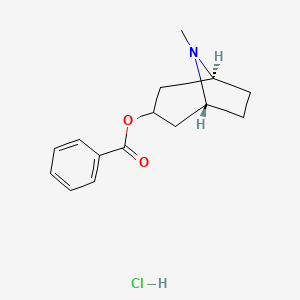
![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)
![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)
![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)
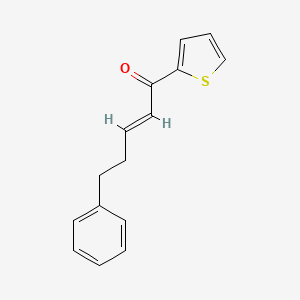
![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)
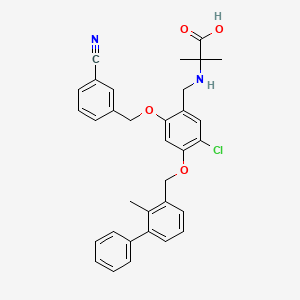
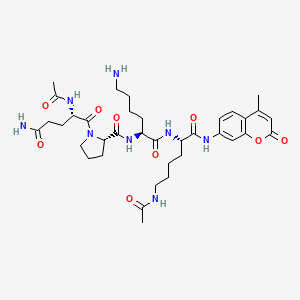
![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)
![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)
